molecular formula C11H17NO3 B1589835 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol CAS No. 94056-98-1

1-(4-Aminophenoxy)-3-ethoxypropan-2-ol

Cat. No. B1589835
CAS RN: 94056-98-1
M. Wt: 211.26 g/mol
InChI Key: XGLCTRQIEGPEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol is a chemical compound with the molecular formula C<sub>11</sub>H<sub>15</sub>NO<sub>3</sub> .

  • It contains an amine group , an ethoxy group , and a phenolic ether linkage.

  • The compound is used in various applications, including pharmaceuticals and materials science.





  • Synthesis Analysis



    • The synthesis of 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol involves the reaction of appropriate starting materials, such as 4-aminophenol and 3-ethoxypropan-1-ol .

    • Detailed synthetic routes and conditions can be found in relevant research papers.





  • Molecular Structure Analysis



    • The molecular structure consists of a phenolic ring , an amine group , and an ethoxy group .

    • The arrangement of atoms and functional groups determines its properties and reactivity.





  • Chemical Reactions Analysis



    • The compound can participate in various reactions, including alkylation , oxidation , and condensation reactions.

    • Specific reactions will depend on the reaction conditions and other reactants.





  • Physical And Chemical Properties Analysis



    • Solubility : Investigate its solubility in different solvents.

    • Melting Point : Determine the temperature at which it melts.

    • Thermal Stability : Assess its stability under heating conditions.




  • Scientific Research Applications

    Analytical Method Development

    A study by Walczak (2014) developed a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of new aminopropan-2-ol derivatives with β-adrenolytic activity. This method was applied to the pharmacokinetic study of these derivatives in rats, showcasing the potential of 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol in analytical chemistry and pharmacokinetics research (Walczak, 2014).

    Antibacterial and Antioxidant Properties

    A series of new aminopropan-2-ol derivatives were synthesized, including those structurally similar to 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol, and their antibacterial and antioxidant properties were evaluated. Some of these derivatives demonstrated moderate antibacterial activity, highlighting the potential of such compounds in the development of new antibacterial agents (Гаспарян et al., 2011).

    Uterine Relaxant Activity

    Viswanathan and Chaudhari (2006) synthesized novel racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides and evaluated them for uterine relaxant activity. These compounds, related to 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol, showed potent activity in vitro and in vivo, indicating their potential use in treating preterm labor (Viswanathan & Chaudhari, 2006).

    Oligonucleotide Derivatization

    Connolly (1987) described the preparation of oligonucleotides containing a primary amino group at their 5'-termini, further derivatized with amino-specific probes, using a process that involves compounds structurally similar to 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol. This work contributes to the field of molecular biology, particularly in the development of fluorescent or biotinylated oligonucleotide products for research and diagnostic purposes (Connolly, 1987).

    Safety And Hazards



    • Refer to safety data sheets (SDS) for information on toxicity, handling, and disposal.

    • Always follow safety precautions when working with chemicals.




  • Future Directions



    • Investigate potential applications in drug development, materials science, or other fields.

    • Explore modifications to enhance its properties or reactivity.




    properties

    IUPAC Name

    1-(4-aminophenoxy)-3-ethoxypropan-2-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H17NO3/c1-2-14-7-10(13)8-15-11-5-3-9(12)4-6-11/h3-6,10,13H,2,7-8,12H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XGLCTRQIEGPEPR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOCC(COC1=CC=C(C=C1)N)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H17NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40444722
    Record name 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40444722
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    211.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(4-Aminophenoxy)-3-ethoxypropan-2-ol

    CAS RN

    94056-98-1
    Record name 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40444722
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-(4-Aminophenoxy)-3-ethoxypropan-2-ol
    Reactant of Route 2
    Reactant of Route 2
    1-(4-Aminophenoxy)-3-ethoxypropan-2-ol
    Reactant of Route 3
    Reactant of Route 3
    1-(4-Aminophenoxy)-3-ethoxypropan-2-ol
    Reactant of Route 4
    Reactant of Route 4
    1-(4-Aminophenoxy)-3-ethoxypropan-2-ol
    Reactant of Route 5
    Reactant of Route 5
    1-(4-Aminophenoxy)-3-ethoxypropan-2-ol
    Reactant of Route 6
    Reactant of Route 6
    1-(4-Aminophenoxy)-3-ethoxypropan-2-ol

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.